molecular formula C16H13IN2O2S B8383301 Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate

Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B8383301
M. Wt: 424.3 g/mol
InChI Key: WBRYUMQBONPIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the thieno[2,3-b]pyridine core structure makes this compound particularly interesting for medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thioxopyridine-3-carbonitrile with 4-iodoaniline under basic conditions to form the thieno[2,3-b]pyridine core . The resulting intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate is unique due to the presence of the iodine atom in the phenyl ring, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C16H13IN2O2S

Molecular Weight

424.3 g/mol

IUPAC Name

ethyl 2-(4-iodoanilino)thieno[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H13IN2O2S/c1-2-21-16(20)13-12-4-3-9-18-14(12)22-15(13)19-11-7-5-10(17)6-8-11/h3-9,19H,2H2,1H3

InChI Key

WBRYUMQBONPIJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=N2)NC3=CC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from ethyl (2-chloropyridin-3-yl)acetate (D. H. Bremner et al., Synthesis, 1997, 949) (750 mg, 3.8 mmol) and 4-iodophenyl isothiocyanate (1.0 g, 3.8 mmol) by the method of Example 1. Title compound obtained as an off-white solid (800 mg, 50%). δH (DMSO-d6) 10.34 (1H, br s), 8.33-8.30 (2H, m), 7.79 (2H, dt, J 2.0, 6.7 Hz), 7.43-7.31 (3H, m), 4.40 (2H, q, J 7.1 Hz), 1.40 (3H, t, J 7.1 Hz). LCMS (ES+) RT 4.31 minutes, 425 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
50%

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